KRAS G12D inhibitor 14, also known as ERAS-5024, is a selective small-molecule inhibitor targeting the KRAS G12D mutation, which is prevalent in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS G12D mutation occurs in approximately 45% of pancreatic cancer cases and is associated with poor prognosis and limited treatment options. The development of inhibitors like ERAS-5024 represents a significant advancement in targeted cancer therapies aimed at this oncogenic mutation.
ERAS-5024 falls under the category of small-molecule inhibitors and specifically targets the KRAS G12D mutation. It is classified as a selective inhibitor due to its ability to preferentially bind to the mutant form of KRAS over the wild-type variant.
The synthesis of ERAS-5024 involved several key steps, including the identification of lead compounds through high-throughput screening and medicinal chemistry optimization. The initial hit was identified from quinazoline scaffolds that exhibited promising activity against KRAS G12D.
The synthesis process included:
ERAS-5024 features a quinazoline core structure with specific substituents that enhance its interaction with the KRAS G12D protein. The crystal structure revealed that it forms critical hydrogen bonds and salt bridges with residues in the switch II pocket of KRAS G12D.
The binding affinity of ERAS-5024 was characterized by an IC50 value of approximately 2.1 nM for phosphorylated extracellular signal-regulated kinase 1/2 (pERK), indicating its potent inhibitory effect .
The synthesis of ERAS-5024 involved several chemical reactions, including:
The structural modifications were guided by structure-activity relationship studies, which helped identify how changes in substituents affected binding affinity and selectivity .
ERAS-5024 exerts its antitumor effects by inhibiting the active form of KRAS G12D, thereby disrupting downstream signaling pathways involved in cell proliferation and survival. It binds selectively to the switch II pocket of the mutant protein, stabilizing it in an inactive conformation.
Binding studies demonstrated that ERAS-5024 effectively reduced levels of active KRAS and downstream signaling proteins in preclinical models, leading to decreased cell proliferation and increased apoptosis in cancer cells harboring the KRAS G12D mutation .
ERAS-5024 is characterized by:
Key chemical properties include:
ERAS-5024 is primarily utilized in cancer research as a tool compound to study the effects of inhibiting KRAS G12D on tumor growth and signaling pathways. Its potential applications include:
Kirsten rat sarcoma viral oncogene homologue (KRAS) G12D mutations represent one of the most frequent oncogenic drivers across multiple solid tumors. This specific mutation substitutes glycine with aspartic acid at codon 12, resulting in constitutive activation of downstream signaling pathways that promote uncontrolled cellular proliferation and survival. The prevalence of KRAS G12D exhibits significant tissue-specific variation: It occurs in approximately 40% of pancreatic ductal adenocarcinomas, 30–36% of colorectal cancers, and 4% of non-small cell lung adenocarcinomas [1] [2] [4]. This mutation is associated with aggressive disease phenotypes, including accelerated tumor progression, metastatic potential, and resistance to conventional therapies. In pancreatic ductal adenocarcinoma, KRAS G12D mutations are linked to advanced disease stages and poorer survival outcomes, while in colorectal cancer, these mutations correlate with reduced response rates to epidermal growth factor receptor inhibitors [1] [5].
Table 1: Prevalence of KRAS G12D Mutations in Major Solid Tumors
| Tumor Type | Prevalence of KRAS G12D (%) | Clinical Association |
|---|---|---|
| Pancreatic Ductal Adenocarcinoma | 40 | Advanced stage, poor prognosis, early metastasis |
| Colorectal Cancer | 30–36 | Resistance to anti-EGFR therapies, lower overall survival |
| Non-Small Cell Lung Adenocarcinoma | 4 | Lower tumor mutational burden, reduced PD-L1 expression, chemotherapy resistance |
Targeting Kirsten rat sarcoma viral oncogene homologue G12D presents distinct molecular challenges compared to other KRAS mutants like G12C. The KRAS G12C variant contains a cysteine residue amenable to covalent inhibition by compounds that bind the switch-II pocket in the inactive (GDP-bound) state. In contrast, the aspartic acid residue in KRAS G12D lacks nucleophilic properties, precluding covalent inhibitor design and necessitating non-covalent targeting strategies [1] [5] [9]. Additionally, the KRAS G12D protein exhibits a lower affinity for GDP/GTP exchange factors and reduced intrinsic GTPase activity compared to G12C, resulting in a higher proportion of activated GTP-bound (RAS(ON)) conformations. This structural difference complicates the development of inhibitors that effectively compete with GTP binding [4] [9].
Recent advances have yielded two primary pharmacological approaches:
Despite emerging inhibitors, significant therapeutic challenges persist in Kirsten rat sarcoma viral oncogene homologue G12D-driven malignancies. Pancreatic ductal adenocarcinoma remains particularly recalcitrant, with 5-year survival rates below 10% and limited efficacy of existing KRAS G12D inhibitors due to rapid adaptive resistance [1] [10]. Resistance mechanisms involve both genetic alterations (e.g., PIK3CA co-mutations, MYC amplification) and non-genetic adaptations, including epithelial-mesenchymal transition and activation of alternative signaling pathways such as PI3K-AKT-mTOR [5] [9]. The tumor microenvironment further complicates treatment response, with Kirsten rat sarcoma viral oncogene homologue G12D mutations promoting immunosuppressive niches characterized by T-cell exclusion and myeloid cell infiltration [1] [6].
Table 2: Emerging Therapeutic Strategies for KRAS G12D-Driven Cancers
| Therapeutic Approach | Representative Agents | Mechanistic Rationale | Current Development Status |
|---|---|---|---|
| Direct KRAS G12D Inhibition | HRS-4642, Zoldonrasib, GFH375 | Non-covalent binding to active/inactive states; tricomplex formation with RAS(ON) | Phase I/II clinical trials |
| Proteasome Inhibitor Combinations | HRS-4642 + Carfilzomib | Synergistic downregulation of Notch4 pathway; enhanced immune cell infiltration | Preclinical/early clinical studies |
| Mutation-Specific Vaccines | ELI-002 7P, mRNA-5671/V941 | Induction of T-cell responses against KRAS G12D neoantigens | Phase I/II clinical trials |
| Engineered Exosomes | BMDA-ExoKRASG12DsiRNA | Targeted delivery of KRAS G12D siRNA to tumor cells; microenvironment reprogramming | Phase I clinical trial |
Novel approaches under investigation aim to address these limitations. Combination therapies targeting complementary pathways—such as HRS-4642 with the proteasome inhibitor carfilzomib—demonstrate synergistic activity by downregulating Notch4 signaling and enhancing interferon-alpha responses [1] [5]. Mutation-specific immunotherapies represent another frontier, with T-cell receptor therapies (e.g., NT-112) and lipid-conjugated amphigenic vaccines (ELI-002 7P) showing induction of Kirsten rat sarcoma viral oncogene homologue G12D-specific immune responses in early trials [3] [6]. Additionally, engineered exosome-based siRNA delivery systems have achieved targeted Kirsten rat sarcoma viral oncogene homologue G12D silencing and tumor microenvironment reprogramming in pancreatic cancer models, with ongoing clinical evaluation [10]. Despite these advances, the durability of responses remains limited, underscoring the imperative for continued mechanistic research and innovative therapeutic designs.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1